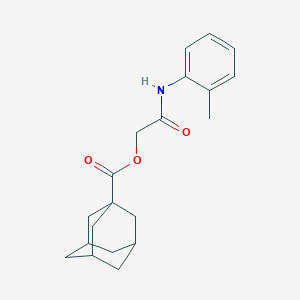
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate is a chemical compound that belongs to the class of adamantane derivatives. It is a white crystalline powder with a molecular formula of C23H29NO3 and a molecular weight of 371.48 g/mol. This compound has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mécanisme D'action
The exact mechanism of action of 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate. One area of interest is the development of new drug delivery systems based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is also potential for the development of new synthetic routes for the production of this compound, which could lead to improvements in yield and purity.
Méthodes De Synthèse
The synthesis of 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate can be achieved through a multi-step process. The first step involves the reaction of 1-adamantanol with ethyl chloroformate to form 1-adamantyl ethyl carbonate. This intermediate is then reacted with 2-aminotoluene to yield the final product, 2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate. The overall yield of this process is around 60%.
Applications De Recherche Scientifique
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. This compound has also been investigated for its potential use as a drug delivery system for various therapeutic agents.
Propriétés
Nom du produit |
2-Oxo-2-(2-toluidino)ethyl 1-adamantanecarboxylate |
|---|---|
Formule moléculaire |
C20H25NO3 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
[2-(2-methylanilino)-2-oxoethyl] adamantane-1-carboxylate |
InChI |
InChI=1S/C20H25NO3/c1-13-4-2-3-5-17(13)21-18(22)12-24-19(23)20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H,21,22) |
Clé InChI |
ZSNTXJWRMPMAJV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC1=CC=CC=C1NC(=O)COC(=O)C23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B305592.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305594.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B305597.png)

![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-butyl-2-thioxo-4-imidazolidinone](/img/structure/B305599.png)


![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-cyclopropyl-2-thioxo-4-imidazolidinone](/img/structure/B305603.png)

![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B305607.png)
![N-(2,6-dimethylphenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305614.png)